![molecular formula C12H8Br2 B1581363 3,4'-Dibromobiphenyl CAS No. 57186-90-0](/img/structure/B1581363.png)
3,4'-Dibromobiphenyl
Overview
Description
Synthesis Analysis
3,4’-Dibromobiphenyl can be synthesized through a variety of methods, including direct bromination of biphenyl or reductive debromination of 3,4-dibromo-1,1’-biphenyl. A new complex of trinuclear silver (I) pyrazolate macrocycle [AgPz] 3 (Pz = (CF 3) 2 Pz) with 4,4′-dibromobiphenyl (L) was synthesized and characterized .Molecular Structure Analysis
The molecular formula of 3,4’-Dibromobiphenyl is C12H8Br2 . The structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
3,4’-Dibromobiphenyl is a solid substance . It appears as a white to almost white powder or crystal . The melting point is between 52.0 to 56.0 °C , and the boiling point is 140 °C/2 mmHg .Scientific Research Applications
Synthesis of Polysubstituted Benzenes
This compound can be used in the synthesis of polysubstituted benzenes . The bromine atoms in the compound can be replaced with other functional groups through various organic reactions, allowing for the creation of a wide range of polysubstituted benzenes .
Formation of Covalent Aromatic Frameworks (COFs)
1-bromo-3-(4-bromophenyl)benzene can be used in the formation of covalent aromatic frameworks (COFs) . COFs are a class of porous polymers that have potential applications in gas storage, catalysis, and optoelectronics .
Development of Adsorption Membranes
This compound can be used to synthesize porous aromatic frameworks for the development of adsorption membranes . These membranes can be used to treat organic pollutants, providing a potential solution for environmental remediation .
Fabrication of Organic Light Emitting Diodes (OLEDs)
1-bromo-3-(4-bromophenyl)benzene can also be used in the fabrication of high-efficiency organic light emitting diodes (OLEDs) . OLEDs are used in a variety of electronic devices, including televisions, computer monitors, and smartphones .
Synthesis of Other Brominated Compounds
Given its brominated structure, this compound can serve as a precursor in the synthesis of other brominated compounds . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Research and Development in Early Discovery
This compound is provided to early discovery researchers as part of a collection of unique chemicals . It can be used in a variety of research and development applications, including the synthesis of new compounds and the exploration of novel chemical reactions .
Mechanism of Action
Target of Action
The primary target of 1-bromo-3-(4-bromophenyl)benzene, also known as 3,4’-Dibromobiphenyl or 3,4’-Dibromo-1,1’-biphenyl, is the aryl hydrocarbon receptor . This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Result of Action
The molecular and cellular effects of 1-bromo-3-(4-bromophenyl)benzene’s action are primarily related to its role in mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons . .
Safety and Hazards
properties
IUPAC Name |
1-bromo-3-(4-bromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAKCVTXQRIHEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205822 | |
Record name | 1,1'-Biphenyl, 3,4'-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4'-Dibromobiphenyl | |
CAS RN |
57186-90-0 | |
Record name | 3,4'-Dibromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057186900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 3,4'-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4'-DIBROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1ID8D8XLH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there any studies investigating the potential biological activity of 3,4'-dibromobiphenyl or its derivatives?
A2: While the provided abstracts don't directly address the biological activity of 3,4'-dibromobiphenyl, one study investigates the antimalarial activity of a related compound, M&B 36821. [] This compound, 2–4-diamino-5-[3-(3,4′-dibromobiphenyl-4-oxy)-propyl-l-oxy]-6-methyl pyrimidine hydrochloride, incorporates the 3,4'-dibromobiphenyl moiety within its structure. The research demonstrates that M&B 36821 exhibits promising activity against pyrimethamine- and cycloguanil-resistant malaria strains. This finding suggests that the 3,4'-dibromobiphenyl structure could potentially contribute to biological activity in specific chemical contexts.
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